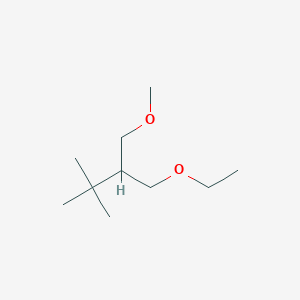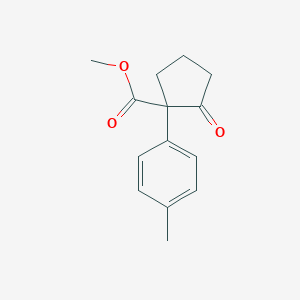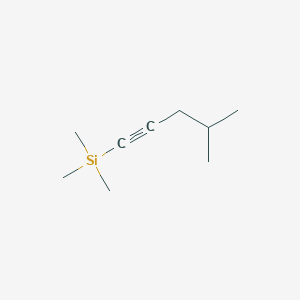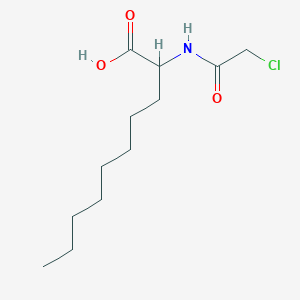
3-(1H-indol-3-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-indol-3-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound, in particular, features an indole moiety and a trimethoxyphenyl group, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-(1H-indol-3-yl)acetaldehyde and 3,4,5-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the carbonyl group in the chalcone structure can yield the corresponding alcohol.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Corresponding alcohols from the reduction of the carbonyl group.
Substitution: Substituted derivatives with various functional groups replacing the methoxy groups.
Applications De Recherche Scientifique
Chemistry
The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules with potential biological activity.
Biology
In biological research, this compound may be studied for its interactions with various biomolecules and its potential effects on cellular processes.
Medicine
The compound could be investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(1H-indol-3-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The indole moiety may play a role in binding to these targets, while the trimethoxyphenyl group could influence the compound’s overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one: Lacks the methoxy groups on the phenyl ring.
3-(1H-indol-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one: Contains a single methoxy group on the phenyl ring.
3-(1H-indol-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one: Contains two methoxy groups on the phenyl ring.
Uniqueness
The presence of three methoxy groups on the phenyl ring in 3-(1H-indol-3-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one may enhance its solubility, stability, and interaction with biological targets compared to similar compounds with fewer methoxy groups.
Propriétés
Numéro CAS |
170488-48-9 |
|---|---|
Formule moléculaire |
C20H19NO4 |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
3-(1H-indol-3-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C20H19NO4/c1-23-18-10-14(11-19(24-2)20(18)25-3)17(22)9-8-13-12-21-16-7-5-4-6-15(13)16/h4-12,21H,1-3H3 |
Clé InChI |
QJHGHTUUBIGVAG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)C=CC2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.1]hepta-2,5-diene, 2,6-dibromo-](/img/structure/B12560760.png)




![Acetic acid;2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12560801.png)

![Phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-](/img/structure/B12560820.png)

![3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid](/img/structure/B12560829.png)
![(3Z)-2-Acetyl-3-[(4-hydroxyphenyl)imino]-2,3-dihydro-1H-inden-1-one](/img/structure/B12560842.png)

![1-[5-(3-Nitrophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B12560847.png)
![Fluorobis[3-(trifluoromethyl)phenyl]borane](/img/structure/B12560851.png)
